Notoginsenoside T1

CAS No.: 343962-53-8

Cat. No.: VC2899265

Molecular Formula: C36H60O10

Molecular Weight: 652.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343962-53-8 |

|---|---|

| Molecular Formula | C36H60O10 |

| Molecular Weight | 652.9 g/mol |

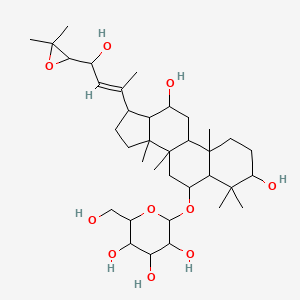

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybut-2-en-2-yl]-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C36H60O10/c1-17(13-20(39)30-33(4,5)46-30)18-9-12-35(7)25(18)19(38)14-23-34(6)11-10-24(40)32(2,3)29(34)21(15-36(23,35)8)44-31-28(43)27(42)26(41)22(16-37)45-31/h13,18-31,37-43H,9-12,14-16H2,1-8H3/b17-13+/t18-,19-,20?,21+,22-,23-,24+,25+,26-,27+,28-,29+,30?,31-,34-,35-,36-/m1/s1 |

| Standard InChI Key | OUICDHFBMJCDTL-YECPWMCXSA-N |

| Isomeric SMILES | C/C(=C\C(C1C(O1)(C)C)O)/[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C |

| SMILES | CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |

| Canonical SMILES | CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |

Introduction

Chemical Identity and Properties

Notoginsenoside T1 is a saponin compound belonging to the family of notoginsenosides, which are bioactive components extracted from Panax notoginseng, a medicinal plant widely used in traditional Chinese medicine. The chemical identity of Notoginsenoside T1 is characterized by specific molecular parameters that position it among other related compounds in the notoginsenoside family.

Molecular Characteristics

Notoginsenoside T1 has well-defined chemical properties that distinguish it from other compounds in the same class. Based on available data, Notoginsenoside T1 has the following chemical characteristics:

These parameters provide the foundation for identifying and studying this compound in laboratory and clinical settings. The molecular structure of Notoginsenoside T1 features a dammarane-type triterpenoid skeleton with various sugar moieties attached, which is characteristic of ginsenosides and notoginsenosides.

Structural Comparison with Other Notoginsenosides

While Notoginsenoside T1 shares structural similarities with other compounds in the notoginsenoside family, it has distinctive features that may contribute to its unique biological activities. The notoginsenoside family includes several well-studied compounds such as Notoginsenoside R1 and Notoginsenoside Ft1, which have demonstrated significant biological activities in various experimental models.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Source | Known Biological Activities |

|---|---|---|---|---|

| Notoginsenoside T1 | C36H60O10 | 652.86 | Panax notoginseng | Limited specific research available |

| Notoginsenoside R1 | Not specified in search results | Not specified in search results | Panax notoginseng | Cardiovascular protection, neuroprotection, anti-diabetes, anti-inflammatory, anti-apoptotic |

| Notoginsenoside Ft1 | Not specified in search results | Not specified in search results | Panax notoginseng | Promotes fibroblast proliferation, enhances wound healing, facilitates neovascularization |

Source and Extraction

Notoginsenoside T1, like other notoginsenosides, is derived from Panax notoginseng, a plant that has been used in traditional Chinese medicine for centuries. The roots of this plant contain various bioactive compounds, including saponins, which contribute to its medicinal properties.

Botanical Source

Panax notoginseng, also known as Sanqi or Tianqi in Chinese medicine, is a perennial herb belonging to the Araliaceae family. It is primarily cultivated in the mountainous regions of southwest China, particularly in Yunnan and Guangxi provinces. The plant requires specific growing conditions, including high humidity, shade, and well-drained soil. The roots of Panax notoginseng are harvested after 3-7 years of growth and are processed to extract various bioactive compounds, including notoginsenosides.

Current Research Status

The current research specifically on Notoginsenoside T1 appears limited based on the available search results. This represents a significant gap in our understanding of this compound's properties and potential applications.

Research Limitations

Several factors may contribute to the limited research on Notoginsenoside T1:

-

Relatively lower abundance in Panax notoginseng compared to other saponins

-

Challenges in isolation and purification

-

Focus of research on more abundant or bioactive notoginsenosides

-

Limited commercial availability of pure compound for research purposes

Future Research Directions

To advance our understanding of Notoginsenoside T1, future research could focus on:

-

Developing improved methods for isolation and purification

-

Conducting comprehensive structure-activity relationship studies

-

Investigating its pharmacokinetic properties and bioavailability

-

Exploring potential therapeutic applications based on structural characteristics

-

Examining potential synergistic effects with other bioactive compounds from Panax notoginseng

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume